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Compound Name: Sofosbuvir impurity I

Cat. No.: B2924809 Get Quote

A Guide to the Accurate and Precise Analysis of
Sofosbuvir Impurity I
For researchers, scientists, and drug development professionals, ensuring the purity of active

pharmaceutical ingredients (APIs) like Sofosbuvir is paramount. This guide provides a

comparative overview of analytical methodologies for the accurate and precise determination of

Sofosbuvir Impurity I, a known process-related impurity often referred to as the "phosphoryl"

impurity. This guide focuses on a validated Reverse-Phase High-Performance Liquid

Chromatography (RP-HPLC) method for which robust data is available and discusses

alternative approaches.

Comparison of Analytical Methods
While various chromatographic techniques can be employed for impurity profiling, this guide

details a specific RP-HPLC method that has been validated for its accuracy and precision in

quantifying Sofosbuvir Impurity I.[1][2] While Ultra-Performance Liquid Chromatography

(UPLC) methods have been developed for the analysis of Sofosbuvir and its degradation

products, offering potential advantages in speed and resolution, specific validation data for the

phosphoryl impurity using UPLC is not as readily available in the reviewed literature.[3]

The following table summarizes the performance of a validated RP-HPLC method for the

analysis of Sofosbuvir Impurity I.
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Table 1: Performance Data for the RP-HPLC Method for Sofosbuvir Impurity I (Phosphoryl

Impurity)

Parameter Sofosbuvir Impurity I

Accuracy (% Recovery)
Not explicitly stated, but the method is described

as accurate.

Precision (% RSD) 0.043

Linearity Range 10-30 µg/ml

Correlation Coefficient (r²) 0.999

Limit of Detection (LOD) 0.03% (0.12 µg)

Limit of Quantitation (LOQ) 1.50% (0.375 µg)

Data sourced from a study on the development and validation of an RP-HPLC method for

Sofosbuvir and its process-related phosphoryl impurity.[1][2]

Experimental Protocol: RP-HPLC Method
This section provides the detailed experimental protocol for the validated RP-HPLC method for

the determination of Sofosbuvir Impurity I.

1. Instrumentation:

A liquid chromatograph equipped with a UV detector.[1]

2. Chromatographic Conditions:

Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[1]

Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[1]

Elution Mode: Isocratic[1]

Flow Rate: 1.0 ml/min[2]
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Detection Wavelength: 260.0 nm[1]

Injection Volume: 20 µl

Column Temperature: Ambient

3. Preparation of Standard Solutions:

Standard Stock Solution of Sofosbuvir: Dissolve 400 mg of Sofosbuvir in 100 ml of a 50:50

(v/v) mixture of water and acetonitrile (diluent).[2]

Standard Stock Solution of Sofosbuvir Impurity I (Phosphoryl): Dissolve 25 mg of the

phosphoryl impurity in 100 ml of the diluent.[2]

Working Standard Solution: Take 5 ml of each stock solution into a 50 ml volumetric flask

and dilute with the diluent. This results in concentrations of 0.4 mg/ml of Sofosbuvir and

0.025 mg/ml of the phosphoryl impurity.[2]

4. Sample Preparation:

Accurately weigh and transfer a quantity of the test sample equivalent to 400 mg of

Sofosbuvir into a 100 ml volumetric flask.

Add the diluent, sonicate to dissolve, and make up to the volume with the diluent.

Filter the solution through a 0.45 µm nylon filter.

5. System Suitability:

Inject the standard solution six times. The relative standard deviation (%RSD) of the peak

areas for Sofosbuvir and Impurity I should be less than 2.0%.

6. Analysis:

Inject the prepared sample solution into the chromatograph and record the chromatogram.

Identify the peaks of Sofosbuvir and Impurity I by comparing the retention times with those of

the standard solutions. The retention time for Sofosbuvir is approximately 3.674 min, and for

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.researchgate.net/publication/353525330_Development_and_validation_of_RP_HPLC_method_for_the_estimation_of_Sofosbuvir_and_related_impurity_in_bulk_and_pharmaceutical_dosage_form
https://d-nb.info/1244152633/34
https://www.benchchem.com/product/b2924809?utm_src=pdf-body
https://d-nb.info/1244152633/34
https://d-nb.info/1244152633/34
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2924809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the phosphoryl impurity, it is approximately 5.704 min.[1]

Calculate the concentration of Impurity I in the sample.

Visualizing the Workflow and Key Concepts
To better understand the experimental process and the fundamental principles of analytical

method validation, the following diagrams are provided.
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Caption: Experimental workflow for the RP-HPLC analysis of Sofosbuvir Impurity I.
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Caption: Key validation parameters for an analytical method.

Conclusion
The detailed RP-HPLC method provides a reliable, accurate, and precise approach for the

quantification of Sofosbuvir Impurity I (phosphoryl impurity). The provided experimental

protocol and performance data serve as a valuable resource for researchers and quality control

analysts in the pharmaceutical industry. While alternative technologies like UPLC may offer

faster analysis times, the lack of specific published validation data for this particular impurity

makes the presented RP-HPLC method a more robust and defensible choice for routine

analysis and quality control. Further studies directly comparing optimized UPLC and HPLC

methods for the analysis of Sofosbuvir Impurity I would be beneficial for the scientific

community.
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To cite this document: BenchChem. [Accuracy and precision of the analytical method for
Sofosbuvir impurity I]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2924809#accuracy-and-precision-of-the-analytical-
method-for-sofosbuvir-impurity-i]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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